2-Octenedioic acid

Description

Historical Context of Dicarboxylic Acid Investigations

The study of dicarboxylic acids, which are organic compounds featuring two carboxylic acid functional groups, has been a cornerstone of organic chemistry for centuries. Early work focused on isolating these compounds from natural sources, such as the extraction of citric acid from lemons by Carl Wilhelm Scheele in 1784. britannica.com A pivotal moment in understanding their in-vivo origins came with the work of Verkade and his colleagues, who, after consuming undecanoic acid (a C11 fatty acid), discovered undecanedioic acid (a C11 dicarboxylic acid) in their urine, providing the first evidence of ω-oxidation in humans. nih.gov

The industrial relevance of dicarboxylic acids surged with the advent of polymer chemistry. Adipic acid, for instance, is a key monomer used in the production of nylon. wikipedia.org This industrial demand spurred the development of various synthetic methods to produce a wide array of dicarboxylic acids. wikipedia.org Research has since expanded to include unsaturated dicarboxylic acids, which possess at least one carbon-carbon double bond, adding further functionality and potential applications. britannica.com These compounds are not only vital industrial feedstocks but are also recognized as important products of lipid peroxidation and intermediates in cellular metabolism. nih.govgerli.com

Structural Features and Classification within Unsaturated Dicarboxylic Acids

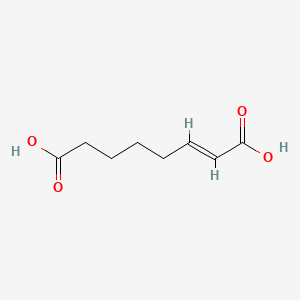

2-Octenedioic acid is classified as an unsaturated dicarboxylic acid. contaminantdb.ca Its structure consists of an eight-carbon chain with a carboxylic acid group at each end and a carbon-carbon double bond. ontosight.ai The IUPAC name for this compound is (E)-oct-2-enedioic acid, which specifies that the double bond is located between the second and third carbon atoms (starting from one of the carboxyl groups) and possesses a trans (E) geometry. nih.govhmdb.ca This specific arrangement of functional groups—two carboxyl groups and a reactive double bond—makes it a versatile chemical entity. ontosight.ai

Unsaturated dicarboxylic acids are a broad class of molecules, with properties that are heavily influenced by chain length and the geometry of the double bond. britannica.commu.edu.iq For example, maleic acid and fumaric acid are simple four-carbon isomers whose cis and trans configurations, respectively, lead to vastly different physical properties and chemical reactivity. britannica.com this compound is also part of a larger family of medium-chain fatty acids, which are defined as having aliphatic tails of 4 to 12 carbons. contaminantdb.cahmdb.ca

Table 1: Physicochemical Properties of this compound This interactive table provides key data on the properties of this compound.

| Property | Value | Source |

| Molecular Formula | C8H12O4 | nih.govebi.ac.uk |

| IUPAC Name | (E)-oct-2-enedioic acid | nih.govhmdb.ca |

| Molar Mass | 172.18 g/mol | nih.govnih.gov |

| Canonical SMILES | C(CCC(=O)O)C/C=C/C(=O)O | uni.lu |

| InChI Key | BNTPVRGYUHJFHN-HWKANZROSA-N | ebi.ac.uk |

| Appearance | Solid | guidechem.com |

| CAS Number | 5698-50-0 | contaminantdb.cahmdb.ca |

Significance of this compound in Biochemical and Chemical Sciences

This compound holds significance in both biochemical and synthetic chemical contexts. In the realm of biochemistry, it is recognized as a human metabolite found in urine. ebi.ac.uk Its presence, particularly at elevated levels, has been associated with certain disorders of fatty acid metabolism, such as Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, making it a potential biomarker for these conditions. contaminantdb.caebi.ac.ukhmdb.ca Studies have noted that under conditions of abnormal fatty acid metabolism, the urinary levels of unsaturated fatty acids like this compound can be slightly elevated. sci-hub.se

In the field of chemical synthesis, this compound serves as a valuable building block. ontosight.ai Its bifunctional nature allows it to be used in polymerization reactions to create biodegradable polymers. ontosight.aiontosight.ai The presence of the double bond offers a site for further chemical modifications, opening avenues for the creation of more complex molecules. ontosight.ai Research has also explored its potential in the development of novel antimicrobial agents. ontosight.aiontosight.ai Furthermore, patents have described the production of unsaturated dioic acids, including cis-2-octene (B85535) dioic acid, from the processing of linoleic acid. google.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(E)-oct-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6-8(11)12/h3,5H,1-2,4,6H2,(H,9,10)(H,11,12)/b5-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNTPVRGYUHJFHN-HWKANZROSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)O)CC=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC(=O)O)C/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901009870 | |

| Record name | (E)-Oct-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5698-50-0 | |

| Record name | 2-Octenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005698500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-Oct-2-enedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901009870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Octenedioic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000341 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations of 2 Octenedioic Acid

De Novo Chemical Synthesis Routes

De novo synthesis refers to the creation of complex molecules from simpler, readily available precursors. wikipedia.org For 2-octenedioic acid, this involves constructing the eight-carbon backbone and introducing the necessary functional groups.

A primary route for the formation of various unsaturated dicarboxylic acids involves the metabolic oxidation of long-chain unsaturated fatty acids like oleic acid and linoleic acid. contaminantdb.caebi.ac.uk While often occurring biologically, the underlying chemical principle of oxidation can be applied in chemical synthesis. In biological systems, this process is a result of fatty acid metabolism, which can sometimes be inhibited or enhanced, leading to the excretion of these dicarboxylic acids. nih.gov For instance, the metabolic breakdown of oleic acid is speculated to produce cis-3-octenedioic acid, while linoleic acid is proposed as a precursor for cis-4-octenedioic acid. nih.gov The oxidation typically targets the omega-end of the fatty acid, followed by successive beta-oxidation cycles, which shorten the carbon chain and can lead to a mixture of unsaturated dioic acids, including various isomers of octenedioic acid. google.com

The synthesis of alkenes, including the double bond in this compound, can be achieved through the dehydration of alcohol precursors. ontosight.ai This reaction involves heating an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, which results in the elimination of a water molecule to form a double bond. libretexts.orglibretexts.org

The general mechanism involves three key steps:

Protonation of the hydroxyl group : The alcohol's -OH group acts as a base, accepting a proton from the strong acid to form an alkyloxonium ion, which is a much better leaving group than the hydroxide (B78521) ion. ucalgary.ca

Formation of a carbocation : The C-O bond breaks, and the alkyloxonium ion departs as a neutral water molecule, leaving behind a carbocation intermediate. ucalgary.ca

Deprotonation : A base (such as water or the conjugate base of the acid catalyst) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of the C=C double bond. ucalgary.ca

For this compound, a suitable precursor would be a hydroxy-octanedioic acid, such as 3-hydroxyoctanedioic acid. Dehydration of this precursor would generate the double bond at the C2-C3 position. The specific reaction conditions, particularly temperature, depend on the structure of the alcohol precursor (primary, secondary, or tertiary). libretexts.orglibretexts.org

The geometry of the double bond (cis or trans, also denoted as Z or E) in this compound is significantly influenced by the chosen synthetic method. ontosight.ai For example, elimination reactions like dehydration can often lead to a mixture of stereoisomers. According to Zaitsev's rule, in elimination reactions, the more substituted (and generally more stable) alkene is the major product. scienceready.com.au This often favors the formation of the trans (E) isomer.

The (2E)-oct-2-enedioic acid isomer is a well-documented form of the compound. contaminantdb.cahmdb.ca In contrast, metabolic pathways can produce specific isomers, such as cis-3-octenedioic and cis-4-octenedioic acids, from the oxidation of oleic and linoleic acids, respectively. nih.gov The synthesis of specific stereoisomers often requires stereoselective reactions, such as the ruthenium-catalyzed metathesis of specific precursors, to control the configuration of the resulting double bond. google.com

Achieving high yield and purity in the synthesis of this compound necessitates the careful optimization of several reaction parameters. The ideal conditions are determined by systematically varying factors to find the best balance between reaction rate, conversion of starting materials, and selectivity towards the desired product. scielo.br

Key factors influencing the outcome of a chemical synthesis include:

Temperature : Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions, reducing selectivity and purity.

Solvent : The choice of solvent can affect reactant solubility and reaction pathways. For instance, in some oxidative coupling reactions, acetonitrile (B52724) has been found to provide a good balance between conversion and selectivity compared to other solvents like benzene (B151609) or dichloromethane. scielo.br

Catalyst : The type and concentration of the catalyst are crucial. For example, in dehydration reactions, a strong acid catalyst is required, while metathesis reactions employ specific organometallic catalysts. ucalgary.cagoogle.com

Concentration : Reactant concentration impacts the frequency of molecular collisions and, therefore, the reaction rate.

Pressure : For reactions involving gaseous substances, increasing pressure can increase the concentration of the gas and accelerate the reaction.

Table 1: Factors for Optimization in Chemical Synthesis

| Parameter | Influence on Reaction | General Optimization Goal |

|---|---|---|

| Temperature | Affects reaction rate and can induce side reactions. | Find the lowest temperature for an efficient reaction to maximize selectivity. |

| Solvent | Impacts solubility, stability of intermediates, and reaction mechanism. scielo.br | Select a solvent that maximizes reactant solubility and desired product formation. |

| Catalyst | Lowers the activation energy, increasing the reaction rate. researchgate.net | Identify the most effective catalyst and its optimal concentration for high turnover and selectivity. |

| Concentration | Influences the rate of reaction by affecting collision frequency. | Adjust concentrations to control the reaction rate and minimize side-product formation. |

| Reaction Time | Determines the extent of reactant conversion. scielo.br | Determine the shortest time needed for maximum conversion to prevent product degradation. |

Enzymatic and Biocatalytic Synthesis Approaches

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. academie-sciences.fr Enzymes and whole-cell systems can produce complex molecules under mild conditions. The production of unsaturated dicarboxylic acids, including octenedioic acid, has been achieved using fermentative processes. For example, yeast strains such as Candida cloacae, which have a modified β-oxidation pathway, can convert unsaturated fatty acids from oils into a mixture of shorter-chain unsaturated dioic acids. google.com When oleic acid is used as a substrate, this process can yield products including cis-3-octene (B76891) dioic acid. google.com

Recombinant microorganisms are also employed for targeted synthesis. Whole-cell biocatalysts using genetically modified Escherichia coli have been developed to produce various hydroxylated and dicarboxylic acids from unsaturated fatty acids. researchgate.net These systems leverage the high specificity of enzymes like hydratases and dehydrogenases to control the structure of the final product. researchgate.netmdpi.com

Derivatization Chemistry and Synthesis of Analogs

The chemical structure of this compound, with its two carboxylic acid groups and a double bond, allows for a range of chemical modifications or derivatizations. A common reason for derivatization is to make the molecule more suitable for analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov Carboxylic acids are often converted into more volatile esters, such as trimethylsilyl (B98337) (TMS) or n-butyl esters, prior to analysis. nih.govgoogle.comuva.nl

Furthermore, this compound and its isomers can serve as building blocks in the synthesis of more complex molecules and analogs. For example, the double bond can participate in reactions like ruthenium-catalyzed cross-metathesis to form larger structures, such as dicarba bridges in peptide analogs. google.com The dicarboxylic acid itself can be reduced to form the corresponding dialdehyde, 2-octenedial, which is a precursor in the synthesis of compounds like beta-carotene. google.com

Esterification Reactions

The conversion of this compound to its corresponding esters is a fundamental transformation, enhancing its utility in various synthetic applications. The most common method for this conversion is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol. wikipedia.orgbyjus.com

In a typical Fischer esterification, this compound is refluxed with an excess of an alcohol, such as methanol (B129727) or ethanol, in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). wikipedia.orgjove.com The reaction is an equilibrium process, and to drive it towards the formation of the diester, water, a byproduct, is often removed using a Dean-Stark apparatus or by using the alcohol as the solvent in large excess. wikipedia.org The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. jove.com

The synthesis of dialkyl octenedioates, particularly dimethyl octenedioate, has been described through the metathesis of alkyl pentenoates. google.com For instance, the self-metathesis of methyl 4-pentenoate in the presence of a Grubbs Generation I catalyst can yield dimethyl 4-octenedioate. google.com

Table 1: Reaction Conditions for Fischer Esterification of Carboxylic Acids wikipedia.orgjove.comscienceready.com.au

| Parameter | Condition |

| Reactants | Carboxylic Acid, Alcohol (Primary or Secondary) |

| Catalyst | Concentrated H₂SO₄, p-TsOH, HCl |

| Temperature | 60-180°C (Reflux) |

| Reaction Time | 1-10 hours |

| Key Feature | Reversible reaction; driven to completion by removing water or using excess alcohol. |

Hydrogenation and Halogenation Studies

The unsaturated backbone and carboxylic acid functionalities of this compound allow for a range of addition and substitution reactions, including hydrogenation and halogenation.

Hydrogenation: The carbon-carbon double bond in this compound and its esters can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves treating the unsaturated compound with hydrogen gas (H₂) in the presence of a metal catalyst. google.com Commonly used catalysts include finely divided metals such as platinum (Pt), palladium (Pd), and nickel (Ni). google.com The hydrogenation of dialkyl octenedioates, for example, yields the corresponding dialkyl 1,8-octanedioate (suberate). google.com The process is generally carried out by adsorbing the alkene and hydrogen onto the catalyst surface, followed by the transfer of hydrogen atoms to the double bond. google.com Homogeneous catalysts, such as ruthenium(I) chloride complexes in N,N-dimethylacetamide, have also been shown to effectively catalyze the hydrogenation of unsaturated carboxylic acids under mild conditions. cdnsciencepub.comcdnsciencepub.com

Halogenation: Halogenation of this compound can occur at either the double bond or the α-carbon to the carboxylic acid groups.

Addition to the Double Bond: Like other alkenes, the double bond in this compound can undergo electrophilic addition with halogens (e.g., Br₂, Cl₂). This would result in the formation of a dihalo-octanedioic acid.

α-Halogenation: The Hell-Volhard-Zelinsky reaction allows for the selective halogenation of the α-carbon of a carboxylic acid. This reaction involves treating the carboxylic acid with a halogen (bromine or chlorine) and a catalytic amount of phosphorus tribromide (PBr₃) or elemental phosphorus. The reaction proceeds through the formation of an acyl halide intermediate, which then tautomerizes to an enol. The enol subsequently reacts with the halogen at the α-position. For this compound, this reaction would be expected to occur at the carbon adjacent to one of the carboxyl groups.

Halodecarboxylation: Unsaturated carboxylic acids can undergo halodecarboxylation, where the carboxylic acid group is replaced by a halogen with the loss of carbon dioxide. nih.gov This reaction can be achieved using various reagents, including N-halosuccinimides in the presence of catalysts or a mixture of Oxone® and a sodium halide. nih.govresearchgate.net

Formation of Acyl Carnitine Derivatives

Acyl carnitine derivatives of this compound are of interest in biochemical studies related to fatty acid metabolism. The synthesis of these derivatives generally involves the esterification of L-carnitine with the corresponding acyl chloride.

A general method for the synthesis of acylcarnitines involves first converting the carboxylic acid, in this case, this compound, into its more reactive acyl chloride. sigmaaldrich.com This can be achieved by reacting the dicarboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂). sigmaaldrich.com The resulting diacyl chloride can then be reacted with L-carnitine hydrochloride at an elevated temperature to form the di-acyl carnitine derivative. sigmaaldrich.com To obtain the inner salt form of the acylcarnitine, which is often desired, further purification steps may be necessary to remove any counter-ions. sigmaaldrich.comsci-hub.se The synthesis of trans-2-octenoylcarnitine has been specifically mentioned as a standard for metabolic research, confirming its successful preparation. tsijournals.com

Table 2: General Steps for Acyl Carnitine Synthesis sigmaaldrich.comtsijournals.com

| Step | Description |

| 1. Acyl Chloride Formation | The carboxylic acid is reacted with a chlorinating agent (e.g., thionyl chloride) to form the corresponding acyl chloride. |

| 2. Esterification with L-Carnitine | The acyl chloride is reacted with L-carnitine hydrochloride, often at elevated temperatures. |

| 3. Purification | The product is purified to isolate the desired acyl carnitine, potentially involving steps to form the inner salt. |

Synthesis of Isomeric Forms (e.g., cis-3-octenedioic acid, cis-4-octenedioic acid, trans-3-octenedioic acid)

The synthesis of various isomers of octenedioic acid is crucial for their use as authentic standards in the identification and quantification of these compounds in biological samples, particularly in studies of dicarboxylic aciduria. nih.govebi.ac.uk

cis-4-Octenedioic Acid: The synthesis of cis-4-octene-1,8-dioic acid and its esters has been explicitly detailed in the literature. hmdb.catandfonline.com A published procedure in Organic Preparations and Procedures International outlines a specific methodology for its preparation. hmdb.catandfonline.com This isomer has been identified in human urine and is proposed to be a metabolic derivative of linoleic acid. nih.govresearchgate.net

cis-3-Octenedioic Acid and trans-3-Octenedioic Acid: The presence of cis-3-octenedioic acid and trans-3-octenedioic acid in human urine has been confirmed through the use of synthetic authentic samples in gas chromatography-mass spectrometry (GC-MS) analyses. nih.govebi.ac.uk The ability to use these isomers as standards implies that their chemical syntheses have been successfully achieved, although detailed procedures are less commonly cited in broad chemical databases. Cis-3-octenedioic acid is speculated to originate from the metabolism of oleic acid. nih.gov

The availability of these synthetic isomers is fundamental for research into metabolic disorders, allowing for the accurate identification and monitoring of these dicarboxylic acids as potential biomarkers.

Biochemical Pathways and Metabolic Interconnections Involving 2 Octenedioic Acid

Endogenous Biosynthetic Pathways

The endogenous formation of 2-octenedioic acid is not fully elucidated, but research points towards its origin as a metabolic byproduct of long-chain fatty acid oxidation. It is often identified in human urine in cases of dicarboxylic aciduria, a condition linked to altered fatty acid metabolism. ebi.ac.ukebi.ac.uk

Scientific investigations have proposed specific metabolic precursors for isomers of octenedioic acid. ebi.ac.ukebi.ac.uk It is speculated that cis-3-octenedioic acid originates from oleic acid through an intermediate, cis-5-decenedioic acid. ebi.ac.ukebi.ac.uk Furthermore, it is proposed that cis-4-octenedioic acid is derived from the metabolism of linoleic acid. ebi.ac.ukebi.ac.uk The exact origin of the trans-3-octenedioic acid isomer is less certain. ebi.ac.ukebi.ac.uk

Table 1: Proposed Metabolic Origins of Octenedioic Acid Isomers

| Octenedioic Acid Isomer | Proposed Precursor Fatty Acid | Proposed Intermediate |

| cis-3-Octenedioic acid | Oleic Acid | cis-5-Decenedioic acid |

| cis-4-Octenedioic acid | Linoleic Acid | Not specified |

| trans-3-Octenedioic acid | Less certain | Not specified |

Table 2: Enzymatic Systems Related to this compound Precursors

| Enzyme Class | Specific Enzyme Example | Role in Pathway |

| Fatty Acid Desaturase | FAD2 (Δ12 desaturase) | Converts oleic acid to linoleic acid, a proposed precursor of a this compound isomer. researchgate.net |

| Acyl-CoA Dehydrogenase | Multiple (VLCAD, MCAD, SCAD) | Catalyze the initial dehydrogenation step in mitochondrial beta-oxidation. mdpi.com Defects can lead to the accumulation of intermediates that are shunted to alternative pathways, potentially forming dicarboxylic acids. |

Catabolism and Degradation Pathways

The breakdown of this compound is tied to the central processes of fatty acid oxidation. Its presence in urine often signifies an alteration in these catabolic pathways.

Fatty acid beta-oxidation is a mitochondrial process that breaks down fatty acids into acetyl-CoA molecules. wikipedia.orglibretexts.org This multi-step process involves a series of enzymatic reactions, including dehydrogenation, hydration, oxidation, and thiolytic cleavage. libretexts.orglumenlearning.com The appearance of medium-chain unsaturated dicarboxylic acids, such as this compound, in urine is a hallmark of dicarboxylic aciduria. ebi.ac.ukebi.ac.uk This condition often arises from enhanced or inhibited fatty acid beta-oxidation. ebi.ac.ukebi.ac.uk When the primary beta-oxidation pathway is compromised—for example, due to an enzymatic defect like Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency—the metabolic flux is diverted. mdpi.comnih.gov This leads to an accumulation of fatty acid intermediates that are then processed through alternative routes like omega-oxidation, resulting in the production and subsequent excretion of dicarboxylic acids. mdpi.com

Interactions with Broader Metabolic Networks

Metabolomic studies have identified this compound as a differential metabolite in various conditions, indicating its interaction with broader metabolic networks beyond simple fatty acid oxidation.

In studies of breast cancer, this compound was part of a panel of eight metabolites used to classify cancer subtypes. oncotarget.comdovepress.com Specifically, its levels were found to be elevated in HER2-positive patients compared to HER2-negative patients. oncotarget.comdovepress.com Conversely, in estrogen receptor (ER)-positive patients, levels of this compound were decreased compared to ER-negative patients. dovepress.com These findings suggest a link between this compound and pathways that are significantly altered in cancer, such as increased fatty acid biosynthesis and amino acid metabolism. oncotarget.comdovepress.com

In the context of hyperlipidemia, a study on rats showed that treatment with a natural compound could restore elevated levels of 2-octenedioic and cis-4-octenedioic acid back to normal. mdpi.com This suggests that the compound's lipid-lowering effect may be mediated through the regulation of pathways involving these dicarboxylic acids, such as taurine (B1682933) and hypotaurine (B1206854) metabolism and fatty acid biosynthesis. mdpi.com

Table 3: Interactions of this compound in Different Metabolic Contexts

| Condition | Observed Change in this compound | Associated Metabolic Pathways |

| HER2-Positive Breast Cancer | Elevated | Fatty Acid Biosynthesis, Alanine, Aspartate and Glutamate Metabolism. oncotarget.comdovepress.com |

| Estrogen Receptor (ER)-Positive Breast Cancer | Decreased | Alanine, Aspartate and Glutamate Metabolism. dovepress.com |

| Hyperlipidemia (in animal models) | Elevated (restored by treatment) | Taurine and Hypotaurine Metabolism, Fatty Acid Biosynthesis, Arginine and Proline Metabolism. mdpi.com |

Association with Amino Acid Metabolism

Further evidence comes from studies on pancreatic ductal adenocarcinoma, where metabolomic analysis of patients showed that among the main altered metabolites were amino acids and lipids, including this compound. nih.govresearchgate.net While not detailing a direct enzymatic step, this co-occurrence of altered levels points to a relationship between the dysregulation of this compound and amino acid metabolic pathways in certain pathological states.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Unstable Angina | Strong correlation observed between this compound and amino acid metabolism in urine samples. | spandidos-publications.com |

| Pancreatic Ductal Adenocarcinoma | Changed metabolites in patients included amino acids and fatty acids like this compound. | nih.govresearchgate.net |

Connections to Purine (B94841) Metabolism

The metabolic footprint of this compound also extends to purine metabolism, which is essential for the synthesis of DNA and RNA precursors. A study on unstable angina identified a significant correlation between urinary this compound and purine metabolism, indicating a potential link in the metabolic disturbances associated with this cardiovascular condition. spandidos-publications.com

In the context of oncology, research on breast cancer has provided further insights. Metabolomic profiling of plasma from breast cancer patients identified this compound as one of eight differential metabolites for classifying cancer subtypes. nih.govnih.gov Notably, in estrogen receptor (ER)-positive patients, there was evidence of enhanced purine metabolism. nih.govnih.gov This finding, coupled with the identification of this compound as a key metabolite, suggests a complex interplay between fatty acid metabolism, purine biosynthesis, and the hormonal status of the cancer.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Unstable Angina | A strong correlation was found between this compound and purine metabolism. | spandidos-publications.com |

| Breast Cancer | This compound was identified as a differential metabolite in subtypes where enhanced purine metabolism was also observed. | nih.govnih.gov |

Links to Steroid Hormone Biosynthesis

Evidence also points to a relationship between this compound and the pathways of steroid hormone production. Steroid hormones are crucial signaling molecules derived from cholesterol. upr.edu The biosynthesis of these hormones is a complex, multi-step process involving a series of enzymatic reactions. genome.jpwikipedia.orglibretexts.org

A metabolomics study of patients with unstable angina revealed a strong correlation between urinary levels of this compound and metabolic pathways involved in steroid hormone biosynthesis. spandidos-publications.comnih.gov This suggests that in conditions of metabolic stress, such as in cardiovascular disease, there may be a coordinated dysregulation of both fatty acid oxidation and steroidogenesis, in which this compound appears as a significant metabolic marker.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Unstable Angina | A strong correlation was identified between this compound and steroid hormone biosynthesis pathways. | spandidos-publications.comnih.gov |

Correlations with Mitochondrial Pathways

Mitochondria are central to cellular energy production, primarily through the process of fatty acid β-oxidation and the tricarboxylic acid (TCA) cycle. As a dicarboxylic acid, this compound's metabolism is inherently linked to mitochondrial function.

In a study investigating pancreatic ductal adenocarcinoma, researchers conducted function and network analyses on altered metabolites. nih.govnih.govjcancer.org Their findings revealed that these metabolites, which included this compound, were correlated with mitochondrial dysfunction. nih.govnih.govjcancer.org This correlation suggests that the presence or altered levels of this compound may be indicative of impaired mitochondrial fatty acid oxidation or other disruptions in mitochondrial energy metabolism, which is a common feature in various diseases, including cancer.

| Study Focus | Key Finding | Reference |

|---|---|---|

| Pancreatic Ductal Adenocarcinoma | Altered metabolites, including this compound, were found to be correlated with mitochondrial dysfunction. | nih.govnih.govjcancer.org |

Interplay with Gut Microbiota Metabolomics

The gut microbiome plays a critical role in host metabolism, and its influence extends to the processing of various dietary and endogenous compounds. frontiersin.org Recent research has begun to uncover the intricate relationship between the gut microbiota and levels of this compound.

A comprehensive study integrating metabolomics and gut microbiota analysis in patients with pancreatic ductal adenocarcinoma found clear correlations between the gut microbiome and specific metabolites. nih.gov The abundance of this compound was shown to have a positive correlation with the bacterial genera Anaerostipes and Alistipes, as well as the species s_indistinctus, s_catus, and s_formicigenerans. nih.govnih.gov Conversely, a negative correlation was observed between this compound and the genus Cloacibacterium and the species s_reuteri and s_hathewayi. nih.govnih.gov These findings suggest that the composition of the gut microbiota may influence the production or degradation of this compound, highlighting a complex host-microbe metabolic interplay.

| Bacterial Taxa | Correlation with this compound | Reference |

|---|---|---|

| g_Anaerostipes | Positive | nih.govnih.gov |

| g_Alistipes | Positive | nih.govnih.gov |

| s_indistinctus | Positive | nih.gov |

| s_catus | Positive | nih.gov |

| s_formicigenerans | Positive | nih.gov |

| g_Cloacibacterium | Negative | nih.govnih.gov |

| s_reuteri | Negative | nih.gov |

| s_hathewayi | Negative | nih.gov |

Advanced Analytical Methodologies for 2 Octenedioic Acid Research

Chromatographic Techniques for Separation and Identification

Chromatography is a fundamental technique for separating 2-octenedioic acid from other metabolites in a sample. The choice between gas and liquid chromatography depends on the sample's nature and the research objectives.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique used for the analysis of dicarboxylic acids, including unsaturated variants like this compound. ebi.ac.uknih.gov It has been employed for the characterization of unsaturated dicarboxylic acids in biological samples such as urine. ebi.ac.ukcapes.gov.br The inherent low volatility of dicarboxylic acids requires a chemical modification step, known as derivatization, prior to analysis to make them suitable for GC. restek.com

Derivatization is an essential prerequisite for the GC-MS analysis of polar and non-volatile metabolites like this compound. restek.comresearchgate.net This process reduces the polarity and increases the volatility and thermal stability of the analyte, which improves peak shape and detection. restek.comgcms.cz Silylation is a common derivatization strategy where an active hydrogen atom is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. gcms.cz

For dicarboxylic acids, silylation converts the carboxylic acid groups into TMS esters. restek.com This is frequently achieved using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with the addition of a catalyst like trimethylchlorosilane (TMCS). restek.comresearchgate.netnih.gov The silylation of dicarboxylic acids with agents like BSTFA has been shown to provide low detection limits and good reproducibility. researchgate.net The reaction is typically carried out by heating the sample with the silylating reagent in a suitable solvent. restek.comscielo.org.za

| Derivatization Reagent | Abbreviation | Typical Reaction Conditions | Notes |

|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Heating at 60-70°C. restek.comscielo.org.za Often used with 1% TMCS as a catalyst. restek.comnih.gov | A widely used reagent for creating TMS derivatives of acids. researchgate.netnih.gov |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Heating at high temperature (e.g., 60°C for 60 mins). restek.comresearchgate.net Can also be used with TMCS. researchgate.net | Reported to provide high signal intensity in plasma derivatization. researchgate.net |

Following separation by gas chromatography, the derivatized this compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a chemical fingerprint for identification. uva.nl The fragmentation patterns of TMS derivatives of unsaturated dicarboxylic acids have been characterized to allow for their identification in complex mixtures. ebi.ac.ukresearchgate.net

For the di-TMS derivative of this compound, specific ions in the mass spectrum are indicative of its structure. Although a detailed experimental fragmentation pathway for this compound specifically is not widely published, analysis of predicted spectra and data from related dicarboxylic acids allows for identification. hmdb.cahmdb.ca Key fragmentation patterns for silylated dicarboxylic acids often involve the loss of methyl groups (M-15) and characteristic cleavages of the carbon chain. researchgate.net The Human Metabolome Database provides predicted mass spectra for the di-TMS derivative of this compound, which can be used as a guide for identification. hmdb.ca

| Compound | Derivative | Predicted m/z values (ions) | Source |

|---|---|---|---|

| This compound | Di-TMS | splash10-00fr-9741000000-56f639d2fb2625d3cdbb | hmdb.ca |

| trans-3-Octenedioic acid | Di-TMS | splash10-006t-9730000000-4a24977789b6226b0490 | contaminantdb.ca |

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High-Performance Liquid Chromatography (UHPLC), are powerful techniques for separating non-volatile or thermally unstable compounds like this compound in their underivatized state. rsc.org UHPLC, which uses smaller particle-size columns, offers faster analysis times and higher resolution compared to traditional HPLC. jascoinc.com

These techniques are central to the field of metabolomics, where they are often coupled with high-resolution mass spectrometry. sci-hub.sespandidos-publications.com In several studies, UHPLC has been used to separate metabolites from biological fluids like urine and plasma before their detection by mass spectrometry, leading to the identification of this compound as a potential biomarker in various conditions. nih.govscispace.comnih.gov For instance, the analysis of urine samples via UHPLC-Q-TOF/MS has been used to study metabolic changes in patients with unstable angina and in rat models of hyperlipidemia, with this compound being among the identified differential metabolites. sci-hub.senih.govscispace.com

Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry-Based Characterization and Quantification

Mass spectrometry is an indispensable tool for the definitive identification and quantification of metabolites. For this compound research, high-resolution mass spectrometry is particularly valuable.

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This combination provides high mass accuracy and resolution, enabling the confident identification of compounds in complex biological samples. rsc.orgspandidos-publications.com

UPLC-Q-TOF/MS has emerged as a key platform in non-targeted metabolomics studies that have successfully identified this compound. sci-hub.sespandidos-publications.comnih.gov This approach has been applied to analyze urine and plasma samples to discover biomarkers for various diseases. nih.govnih.gov In a study on unstable angina, UPLC-Q-TOF/MS was used to analyze urine samples, which revealed that this compound had a strong correlation with sebacic acid, suggesting a link to fatty acid metabolism in the disease's pathogenesis. spandidos-publications.comnih.gov Similarly, in a study on breast cancer, plasma metabolomics using UPLC-Q/TOF-MS identified a panel of eight differential metabolites, including this compound, that could help classify breast cancer subtypes. nih.govresearchgate.net The high sensitivity and resolution of Q-TOF/MS are critical for distinguishing between closely related metabolites and obtaining accurate mass measurements for formula determination. sci-hub.sersc.org

| Study Focus | Sample Type | Analytical Platform | Key Finding Regarding this compound |

|---|---|---|---|

| Unstable Angina | Urine | UPLC-Q-TOF/MS | Identified as a potential biomarker; correlated with sebacic acid and fatty acid metabolism. spandidos-publications.comnih.gov |

| Hyperlipidemia (Rat Model) | Urine | UPLC-Q-TOF/MS | Identified as a biomarker for hyperlipidemia, with its levels changing after intervention. sci-hub.sescispace.com |

| Breast Cancer Subtypes | Plasma | UPLC-Q/TOF-MS | Part of an 8-metabolite panel identified for classifying breast cancer subtypes. nih.govresearchgate.net |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of small molecules like this compound from complex mixtures. mdpi.compittcon.org This method involves multiple stages of mass analysis, typically including the isolation of a precursor ion and its subsequent fragmentation to produce a characteristic spectrum of product ions. mdpi.comnih.gov The fragmentation pattern provides detailed structural information, aiding in the confident identification of the compound. mdpi.compittcon.org

In the context of this compound, MS/MS can be coupled with separation techniques like liquid chromatography (LC-MS/MS) for enhanced sensitivity and specificity. nih.gov The initial mass spectrometry stage (MS1) would isolate the ion corresponding to the mass-to-charge ratio (m/z) of this compound. Subsequent collision-induced dissociation (CID) fragments the ion, and the resulting product ions are analyzed in the second stage of mass spectrometry (MS2). nih.gov This fragmentation data is crucial for distinguishing this compound from other isomers or structurally similar compounds. While MS/MS is highly effective for identifying the type of molecule, definitive determination of the exact conjugation site or double bond position may require complementary techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov

Application in Metabolomics Profiling

Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, frequently employs mass spectrometry to profile hundreds to thousands of metabolites simultaneously. mdpi.com this compound has been identified as a significant metabolite in several metabolomics studies, particularly in disease biomarker research. nih.govmdpi.comnih.govspandidos-publications.com

For instance, metabolomics investigations of breast cancer have identified this compound as part of a panel of metabolites that can differentiate between molecular subtypes of the disease. nih.govmdpi.comnih.gov In one study, higher levels of this compound were observed in patients with HER2-positive and ER-positive breast cancer subtypes compared to their negative counterparts. mdpi.com This research utilized liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to generate comprehensive metabolic profiles from plasma samples. nih.govnih.gov

Another study focused on unstable angina found a strong correlation between this compound and sebacic acid in urine samples, suggesting a potential link between fatty acid metabolism and this cardiovascular condition. spandidos-publications.comspandidos-publications.comnih.gov This non-targeted metabolomics approach used ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) to identify potential biomarkers. spandidos-publications.comnih.gov

The application of metabolomics in these studies highlights the importance of this compound as a potential biomarker and provides insights into the metabolic pathways that are altered in disease states.

| Metabolomics Study | Biological Matrix | Key Finding Related to this compound | Analytical Platform(s) |

| Breast Cancer Subtype Classification | Plasma | Part of an 8-metabolite panel for classifying breast cancer subtypes. nih.govnih.gov Higher levels in HER2-positive and ER-positive patients. mdpi.com | LC-MS, GC-MS nih.govnih.gov |

| Unstable Angina Biomarker Discovery | Urine | Strong correlation with sebacic acid, indicating a potential role of fatty acid metabolism in the condition. spandidos-publications.comspandidos-publications.comnih.gov | UPLC-Q-TOF/MS spandidos-publications.comnih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of organic molecules, including this compound. magritek.comunipd.it Unlike mass spectrometry, which provides information about the mass and fragmentation of a molecule, NMR provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). magritek.com

For this compound, ¹H NMR spectroscopy can be used to determine the number of different proton environments, their connectivity through spin-spin coupling, and their chemical shifts, which are indicative of the local electronic structure. magritek.com This information is critical for confirming the presence of the double bond, the carboxylic acid groups, and the aliphatic chain, as well as determining the stereochemistry (e.g., E or Z configuration) of the double bond. nih.gov The Human Metabolome Database (HMDB) provides reference ¹H NMR spectra for this compound, which can be used for comparison and confirmation of its identity in a sample. nih.gov While powerful, NMR is generally less sensitive than mass spectrometry and often requires a larger amount of pure sample. mdpi.com

Standardization and Quality Control in Analytical Protocols

To ensure the accuracy, reproducibility, and reliability of analytical data in this compound research, robust standardization and quality control (QC) procedures are essential. This is particularly critical in clinical metabolomics studies where findings may be used to inform diagnostic or prognostic models. spandidos-publications.comnih.gov

Key aspects of standardization and quality control include:

Use of Analytical Standards: The availability of certified analytical standards is crucial for the unequivocal identification and accurate quantification of this compound. Isotopically labeled standards, such as trans-2-Octenedioic acid-1,2,8-¹³C₃, are often used as internal standards in mass spectrometry-based methods to correct for variations in sample preparation and instrument response. sigmaaldrich.com

Sample Preparation: Standardized protocols for the collection, storage, and preparation of biological samples (e.g., plasma, urine) are necessary to minimize pre-analytical variability. nih.gov This includes steps like centrifugation and the addition of preservatives to maintain the integrity of the metabolites. nih.gov

Quality Control Samples: In metabolomics studies, QC samples are routinely analyzed alongside the study samples. spandidos-publications.comnih.gov These are typically pooled samples created by mixing small aliquots from each study sample. The analysis of QC samples throughout the analytical run allows for the monitoring of instrument performance and data quality. The relative standard deviation (RSD) of peak areas and retention times in QC samples should be below a certain threshold (e.g., <15%) to ensure the data is reliable. spandidos-publications.comnih.gov

Method Validation: Analytical methods should be validated for parameters such as linearity, accuracy, precision, and sensitivity to ensure they are fit for purpose.

By implementing these standardization and quality control measures, researchers can have greater confidence in the analytical results and the biological interpretations derived from them.

Biological Roles and Metabolomics Research of 2 Octenedioic Acid in Model Systems

Presence and Dynamics in Biological Fluids

2-Octenedioic acid, an unsaturated dicarboxylic acid, has been identified in various biological fluids, including urine and plasma. hmdb.caebi.ac.ukhmdb.cacontaminantdb.ca Its presence in these fluids suggests a role in systemic metabolism. In studies involving patients with pancreatic ductal adenocarcinoma (PDAC), this compound was one of several metabolites, including oleic acid, linoleic acid, and palmitic acid, that showed altered levels in serum. researchgate.netjcancer.orgresearchgate.net Specifically, its levels were part of a biomarker panel that could differentiate between resectable and unresectable PDAC. jcancer.orgresearchgate.netnih.gov

In the context of breast cancer, metabolomics analyses of plasma have also highlighted this compound as a differential metabolite. frontiersin.orgfrontiersin.orgnih.govnih.gov It was part of an eight-metabolite panel used to classify breast cancer subtypes. nih.govnih.govmdpi.com For instance, higher levels of this compound were observed in HER2-positive patients compared to HER2-negative patients. frontiersin.orgmdpi.com Conversely, decreased expression of this compound was noted in ER-positive patients compared to ER-negative patients. frontiersin.org

Furthermore, metabolomics studies on urine samples from patients with unstable angina identified this compound as one of several significant biomarkers that could distinguish these patients from healthy controls. spandidos-publications.com Its detection has also been reported in the urine of individuals with certain metabolic disorders like dicarboxylic aciduria. contaminantdb.ca

Role as an Animal Metabolite in Non-Human Organisms

In non-human organisms, this compound is recognized as an animal metabolite, primarily associated with fatty acid metabolism. hmdb.casci-hub.se It has been found in the urine of animals with abnormal fatty acid metabolism. sci-hub.se For example, in a rat model of hyperlipidemia, urinary levels of this compound were observed to be increased, suggesting a link to disruptions in fatty acid oxidation under such conditions. sci-hub.se The compound has also been reported in the algae Euglena gracilis. nih.gov

Modulation and Correlation with Metabolic States in Experimental Models

In vitro studies have provided insights into the modulation of this compound in cellular metabolism. In a study involving cervical carcinoma cells (C33AE6) expressing the HPV16 E6 oncoprotein, treatment with the HIV protease inhibitors indinavir (B1671876) or lopinavir (B192967) led to metabolic changes where this compound was detected as part of an adduct. rsc.org This suggests that certain therapeutic agents can influence the metabolic pathways involving this dicarboxylic acid. Research on mesenteric adipocytes from a model of Crohn's disease also identified this compound among many metabolites, indicating its involvement in the metabolic disturbances associated with chronic inflammation. oup.com

Animal models have been instrumental in understanding the correlation of this compound with various metabolic states. In a rat model of hyperlipidemia induced by a high-fat diet, urinary concentrations of cis-4-octenedioic acid and 2-octenoic acid were found to be elevated. sci-hub.se This was attributed to an accelerated rate of beta-oxidation and an increased burden on fatty acid metabolism. sci-hub.se This suggests that under conditions of metabolic stress like hyperlipidemia, the pathways producing these dicarboxylic acids are upregulated.

Omics technologies, particularly metabolomics, have been pivotal in identifying and quantifying this compound in non-clinical research. nih.govspandidos-publications.comannlabmed.org These high-throughput methods allow for the comprehensive analysis of metabolites in biological samples, revealing metabolic signatures associated with specific conditions. spandidos-publications.comcabidigitallibrary.org For instance, untargeted metabolomics using ultra-high-performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF/MS) has been employed to analyze urine and serum samples in animal models and patient cohorts, successfully identifying this compound as a differential metabolite in conditions like unstable angina and pancreatic cancer. researchgate.netspandidos-publications.com These technologies have not only confirmed the presence of this compound but also placed it within broader metabolic pathways that are perturbed in disease states. spandidos-publications.com

The following table summarizes findings from metabolomics studies where this compound was identified as a notable metabolite.

| Study Focus | Model/System | Sample Type | Key Findings Related to this compound | Associated Metabolic Pathways |

| Pancreatic Ductal Adenocarcinoma | Human Patients | Serum | Part of a biomarker panel differentiating resectable vs. unresectable tumors. researchgate.netjcancer.orgresearchgate.netmdpi.com | NF-kappa B signalling, FXR/RXR pathway, mTOR signalling, IL-6 signalling. researchgate.netjcancer.orgnih.gov |

| Breast Cancer Subtypes | Human Patients | Plasma | Component of an 8-metabolite panel for subtype classification. nih.govnih.govmdpi.com Higher in HER2+, lower in ER+. frontiersin.orgmdpi.com | Fatty Acid Biosynthesis. frontiersin.org |

| Unstable Angina | Human Patients | Urine | Identified as a significant biomarker distinguishing patients from controls. spandidos-publications.com | Fatty Acid Metabolism, Amino Acid Metabolism, Purine (B94841) Metabolism, Steroid Hormone Biosynthesis. spandidos-publications.com |

| Hyperlipidemia | Rat Model | Urine | Increased levels observed with a high-fat diet. sci-hub.se | Fatty Acid Metabolism. sci-hub.se |

| Crohn's Disease | Human Mesenteric Adipocytes | Adipocytes | Identified as a metabolite in the context of chronic inflammation. oup.com | Fatty Acid Desaturation. oup.com |

| Cervical Carcinoma | In Vitro Cell Culture | Cells | Detected as an adduct after treatment with HIV protease inhibitors. rsc.org | General Cellular Metabolism. rsc.org |

Influence on Specific Biochemical Signaling Pathways

Research has correlated altered levels of this compound with several key biochemical signaling pathways, particularly in the context of cancer. In studies on pancreatic ductal adenocarcinoma, a panel of metabolites including this compound was found to be associated with:

NF-kappa B (NF-κB) signalling: A crucial pathway involved in inflammation and cell survival. researchgate.netjcancer.orgnih.gov

FXR/RXR pathway: The farnesoid X receptor (FXR) and retinoid X receptor (RXR) heterodimer plays a significant role in regulating bile acid, lipid, and glucose metabolism. researchgate.netjcancer.orgnih.govqiagen.com

mTOR signalling: A central regulator of cell growth, proliferation, and metabolism. researchgate.netjcancer.orgnih.gov

IL-6 signalling: A cytokine signaling pathway with diverse roles in immunity, inflammation, and cancer. researchgate.netjcancer.orgnih.gov

The correlation between these metabolites and signaling pathways suggests that changes in fatty acid metabolism, where this compound is an intermediate, may influence or be a consequence of the activity of these fundamental cellular regulation networks.

Advanced Materials Science and Industrial Academic Applications of 2 Octenedioic Acid

Polymer Chemistry and Biodegradable Materials Development

The unique bifunctional nature of 2-octenedioic acid, combining a dicarboxylic acid structure with an unsaturated bond, makes it a valuable monomer for the synthesis of innovative polymers, particularly in the realm of biodegradable materials.

Monomer in Polymer Synthesis

This compound can be utilized as a monomer in polycondensation reactions with diols to produce unsaturated aliphatic polyesters. This process typically involves reacting the dicarboxylic acid with a diol at elevated temperatures, often with the aid of a catalyst, to form ester linkages and release water as a byproduct. elsevierpure.com The presence of the double bond in the polymer backbone, introduced by the this compound monomer, offers a reactive site for further modifications, such as cross-linking.

While specific research detailing the synthesis of homopolyesters from this compound is limited, the general principles of polyesterification from dicarboxylic acids are well-established. For instance, the synthesis of aliphatic polyesters from monomers like adipic acid and sebacic acid with various diols has been extensively studied, yielding polymers with a wide range of molecular weights and melting points. elsevierpure.com Similarly, this compound can be copolymerized with other dicarboxylic acids or diols to tailor the properties of the resulting polymer. The synthesis of copolyesters allows for precise control over the material's characteristics. core.ac.uk

Engineering of Polymer Properties

The incorporation of this compound into a polymer chain can significantly influence the material's properties, including its biodegradability, thermal stability, and mechanical performance.

Biodegradability: The biodegradability of polyesters is influenced by several factors, including their crystallinity, melting point (Tm), and glass transition temperature (Tg). mdpi.commdpi.com Generally, lower crystallinity and melting points lead to higher rates of biodegradation, as the polymer chains are more accessible to microbial enzymes. mdpi.com The introduction of an unsaturated unit like this compound can disrupt the regularity of the polymer chain, potentially leading to lower crystallinity and enhanced biodegradability compared to saturated analogues. mdpi.comnih.gov The copolymerization of monomers is a common strategy to lower crystallinity and improve the degradation rate of polyesters. mdpi.com

Thermal and Mechanical Properties: The rigidity or flexibility of the polymer backbone plays a crucial role in determining the thermal and mechanical properties of the material. upenn.edu The inclusion of the double bond from this compound can alter the chain flexibility. The specific configuration of the double bond (cis or trans) would also be expected to have a significant impact. Furthermore, the length of the aliphatic chain in the dicarboxylic acid monomer affects the thermal properties of the resulting polyesters. core.ac.uk Copolyesters synthesized from dicarboxylic acids with varying chain lengths exhibit a range of melting points and mechanical strengths, allowing for the engineering of materials with specific performance characteristics. core.ac.uknottingham.edu.cnresearchgate.net

Below is a table illustrating how monomer composition can affect the thermal properties of aliphatic-aromatic copolyesters, which can be analogous to copolyesters containing this compound.

Table 1: Thermal Properties of PBTCL Copolyesters with Varying Monomer Ratios

| TPA/(CL+TPA) Molar Ratio (%) | Melting Temperature (Tm) in °C |

|---|---|

| 0 | 66.2 |

| 25 | 102.7 |

| 50 | 139.2 |

| 75 | 184.6 |

| 100 | 225.1 |

Data derived from synthesis of poly(butylene terephthalate-co-ε-caprolactone) (PBTCL) copolyesters. researchgate.net

Role as a Material Processing Agent in Industrial Contexts

Beyond its role as a monomer, this compound and its derivatives have potential applications as processing agents that modify and enhance the properties of other materials. Its functions can include acting as a cross-linking agent or a plasticizer.

The carboxylic acid groups and the unsaturated double bond in this compound make it a candidate for cross-linking polymeric materials. Cross-linking is the process of forming three-dimensional networks by creating covalent bonds between polymer chains, which generally improves the mechanical strength, thermal stability, and chemical resistance of the material. nih.gov Dicarboxylic acids have been used as cross-linking agents for polymers such as epoxidized natural rubber. In some cases, the presence of a catalyst is required to facilitate the reaction between the acid and the polymer chains. ulprospector.com A patent has noted the utility of unsaturated carboxy-containing molecules, including this compound, as cross-linking agents for epoxy sizing agents on carbon fibers, highlighting its potential in high-performance composites. researchgate.net

Esters derived from dicarboxylic acids are widely used as plasticizers, particularly for polyvinyl chloride (PVC). mdpi.comnih.govresearchgate.net Plasticizers are additives that increase the flexibility and durability of a material. While direct studies on this compound as a plasticizer are not prevalent, research on other dicarboxylic acids, such as succinic and fumaric acids, has shown their ability to reduce the processing temperature of polymers. nih.gov A patent has also described the use of esters of unsaturated dicarboxylic acids, like muconic acid, as effective plasticizers. google.com This suggests that esters of this compound could offer similar performance benefits.

Applications as a Fluid Processing Agent and Surfactant in Technical Systems

The chemical structure of this compound, with its polar carboxylic acid head and nonpolar hydrocarbon tail, imparts surfactant-like properties, making it and its derivatives potentially useful in various technical fluid systems, such as lubricants and metalworking fluids.

In lubricant formulations, esters of dicarboxylic acids are known to be used as synthetic oils. google.com These esters can improve the performance characteristics of lubricating oils. While specific data for this compound derivatives is scarce, other dicarboxylic acid esters like dibutyl adipate (B1204190) and dioctyl sebacate (B1225510) are common examples. google.com

Furthermore, dicarboxylic acids and their derivatives can function as corrosion inhibitors in aqueous systems like metalworking fluids. nih.gov They can form a protective layer on metal surfaces, preventing rust and corrosion.

Research into Antimicrobial Properties in Non-Biological Systems

There is growing interest in developing materials with inherent antimicrobial properties to prevent microbial growth on surfaces and in industrial products. Organic acids are known to possess antimicrobial activity, and this compound is a subject of research in this area for non-biological applications.

The antimicrobial efficacy of various compounds is often evaluated for their potential use as biocides in paints and coatings to prevent the growth of bacteria, fungi, and algae, both in the container and on the dried film. ulprospector.comspecialchem.compaintsforlife.eugoogle.comresearchgate.net Organic acids have been investigated as antifungal agents for the preservation of building materials like wood. researchgate.netswst.orgnih.gov Studies on short-chain organic acids such as propionic acid have demonstrated significant inhibition of wood-decaying fungi in laboratory tests. researchgate.netswst.org This suggests that this compound, as a medium-chain unsaturated dicarboxylic acid, could also exhibit biocidal properties suitable for protecting industrial materials from microbial degradation. However, detailed studies quantifying the efficacy of this compound on materials like coatings, plastics, or building materials are still an emerging area of research.

The table below shows the inhibitory effect of propionic acid on various wood-decaying fungi, illustrating the potential of organic acids as antifungal agents.

Table 2: Antifungal Activity of Propionic Acid Against Wood-Decaying Fungi

| Fungal Species | Inhibition at 1 g/L Concentration (%) |

|---|---|

| Coniophora puteana | 99-100 |

| Rhodonia (Poria) placenta | 99-100 |

| Gloeophyllum trabeum | 99-100 |

| Trametes versicolor | 99-100 |

Data from a study on the antifungal activity of organic acids. researchgate.netswst.org

Future Directions and Emerging Research Avenues for 2 Octenedioic Acid

Elucidation of Unidentified Isomers and Derivatives

The chemical structure of 2-octenedioic acid, with its double bond, allows for the existence of geometric isomers, specifically cis (Z) and trans (E) forms. nist.govnih.gov While the (E)-isomer is well-documented, further research is needed to fully characterize the (Z)-isomer and other potential positional isomers, such as 3-octenedioic and 4-octenedioic acids. nih.govhmdb.canih.govnist.gov The metabolic pathways leading to these various isomers in biological systems are not entirely understood. For instance, urinary analysis in humans has identified various isomeric unsaturated medium-chain dicarboxylic acids, suggesting complex metabolic routes. researchgate.netcontaminantdb.ca Future research should focus on the unambiguous identification of these isomers and their derivatives using advanced analytical techniques. This includes exploring how different biological systems or environmental conditions might favor the formation of one isomer over another and identifying currently unknown derivatives that may have unique biological activities.

Advanced Computational Chemistry and Modeling of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to investigate the properties and reactivity of molecules like this compound. ksu.kzelectrochemsci.orgresearchgate.net DFT studies can calculate various quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the energy gap (ΔE), electronegativity, and global hardness. ksu.kzelectrochemsci.org These parameters provide insights into the molecule's stability and reactivity. ksu.kz

Future computational work could focus on several key areas:

Reaction Mechanism Modeling: Modeling the enzymatic and chemical reactions involved in the synthesis and degradation of this compound can elucidate the step-by-step mechanisms, transition states, and energy barriers. researchgate.net This is particularly valuable for understanding the regioselectivity of enzymes involved in its formation. chemistryviews.org

Solvent Effects: Investigating how different solvents influence the structure and reactivity of this compound can provide crucial information for optimizing industrial processes. ksu.kzresearchgate.net

Interaction with Biomolecules: Modeling the interaction of this compound and its derivatives with biological targets, such as enzyme active sites or receptors, can help predict their biological functions and guide the design of new functional molecules. scilit.com

Interactive Table: Calculated Quantum Chemical Parameters for Dicarboxylic Acids

| Parameter | Description | Relevance to this compound Research |

|---|---|---|

| Energy Gap (ΔE) | Difference between the HOMO and LUMO energy levels. | Indicates chemical reactivity and stability. ksu.kzelectrochemsci.org |

| Electronegativity (χ) | A measure of the ability of an atom or molecule to attract electrons. | Helps predict interaction with metal surfaces or biological molecules. electrochemsci.org |

| Global Hardness (η) | Resistance to change in electron distribution or charge transfer. | Relates to the stability of the molecule. electrochemsci.org |

| Fraction of Electrons Transferred (ΔN) | Indicates the tendency of a molecule to donate electrons. | Useful in studying interactions with other species. electrochemsci.org |

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

Systems biology, which integrates data from various "omics" fields (genomics, proteomics, metabolomics), is a promising avenue for understanding the role of this compound in complex biological systems. acs.orgnih.gov Metabolomics studies have already identified this compound as a potential biomarker in different contexts. For example, it is part of a panel of eight metabolites used to classify breast cancer subtypes. mdpi.commdpi.comdovepress.comnih.govresearchgate.net Specifically, elevated levels of this compound, along with other metabolites, have been observed in HER2-positive breast cancer patients compared to HER2-negative patients. mdpi.comdovepress.com Conversely, lower levels have been noted in ER-positive patients compared to ER-negative ones. dovepress.com

Future research should aim to:

Combine Metabolomics with other Omics: Integrating metabolomic data showing changes in this compound levels with transcriptomic (gene expression) and proteomic (protein expression) data can reveal the underlying genetic and enzymatic pathways responsible for these changes. mdpi.com

Pathway Analysis: By mapping these integrated datasets onto known metabolic networks, researchers can build comprehensive models of how cellular metabolism is altered in different states and how this compound fits into these perturbations. mdpi.com

Biomarker Panels: Further validation of this compound as part of a biomarker panel could lead to improved diagnostic and prognostic tools. nih.govresearchgate.net For instance, it has been noted in studies on hyperlipidemia and diabetic nephropathy. mdpi.comnih.gov

Exploration of Novel Biocatalytic Production Methods

The production of dicarboxylic acids (DCAs) through biocatalysis is an attractive alternative to traditional chemical synthesis, which often involves harsh conditions and toxic chemicals. chemistryviews.orgsci-hub.se Research is increasingly focused on using engineered microorganisms and enzymes to produce DCAs from renewable feedstocks like fatty acids and plant oils. sci-hub.senih.govfraunhofer.de

Key emerging research areas include:

Enzyme Discovery: Identifying and characterizing novel enzymes, such as P450 monooxygenases, alcohol dehydrogenases, and Baeyer-Villiger monooxygenases (BVMOs), with high efficiency and specificity for producing this compound is a primary goal. chemistryviews.orgsci-hub.senih.gov For example, a BVMO from Pseudomonas aeruginosa showed unusual regioselectivity that could be beneficial for DCA production. chemistryviews.org

Metabolic Engineering: Engineering the metabolic pathways of microbial hosts like Escherichia coli or yeast (Candida tropicalis) can enhance the production of specific DCAs. acs.orgfraunhofer.deosti.gov This involves introducing new enzymatic pathways and knocking out competing pathways that degrade the target product. fraunhofer.de

Process Optimization: Developing efficient fermentation and biocatalytic processes to maximize product yield and simplify purification is crucial for industrial-scale production. acs.orgnih.gov This includes optimizing conditions and feedstock utilization.

Development of High-Throughput Screening for Functional Characterization

To accelerate the discovery of new functions and applications for this compound and its derivatives, high-throughput screening (HTS) methods are essential. These methods allow for the rapid testing of large numbers of compounds for specific biological activities.

Future development in this area should include:

Fluorescent Probes: Designing selective fluorescent probes that can detect dicarboxylic acids over monocarboxylic acids would enable rapid quantification and tracking in screening assays. researchgate.net Methods using excimer-forming fluorescence derivatization have shown promise in distinguishing between these acid types. researchgate.net

Cell-Based Assays: Using cell-based assays, such as reporter gene assays (e.g., CALUX), can screen for a wide range of biological effects, including endocrine activity and cellular stress responses. wur.nl Such assays have been used to compare the toxicological profiles of different dicarboxylic acid esters. wur.nl

Enzyme Activity Assays: Developing specific assays to measure the activity of enzymes that produce or metabolize this compound is crucial for both fundamental research and biocatalyst development. psu.edu This includes assays for acyl-CoA synthetase and thioesterase activities. psu.edu

Interactive Table: Screening Methods for Dicarboxylic Acids

| Screening Method | Principle | Application for this compound |

|---|---|---|

| Fluorescent Derivatization | Reacting dicarboxylic acids to form unique fluorescent products. researchgate.net | Selective detection and quantification in complex mixtures. |

| Cell-Based Reporter Assays | Measuring the activation of specific cellular pathways (e.g., hormone receptors) by the compound. wur.nl | Screening for potential endocrine-disrupting or other toxicological effects. |

| Antioxidant Activity Assays | Measuring the capacity of the compound to neutralize free radicals (e.g., ABTS or DCF assays). mdpi.comnih.gov | Characterizing the antioxidant potential of this compound derivatives. |

| Enzyme Inhibition Assays | Testing the ability of the compound to inhibit the activity of specific enzymes. | Identifying potential therapeutic targets or understanding metabolic roles. |

Investigation of Environmental and Ecological Roles

Dicarboxylic acids are known components of atmospheric aerosols and can influence environmental processes. However, the specific role of this compound in the environment is not well-defined. Future research is needed to understand its sources, sinks, and ecological impact. This includes investigating its formation from the atmospheric oxidation of unsaturated fatty acids, its potential role in cloud condensation nuclei formation, and its biodegradation pathways in soil and water. Understanding its environmental fate is crucial for assessing the impact of its potential large-scale industrial production.

Application in Non-Human Biotechnological Processes

Beyond potential medical applications, this compound and other DCAs are valuable platform chemicals for various industrial biotechnological processes. chemistryviews.orgnih.gov Their two carboxylic acid groups make them ideal monomers for the synthesis of polymers.

Emerging applications to be explored include:

Polymer Synthesis: As a dicarboxylic acid, it can be used as a building block for creating polyesters and polyamides with novel properties. fraunhofer.deontosight.ai The unsaturation in the carbon chain could be exploited for further chemical modifications, such as cross-linking.

Surfactants and Lubricants: DCAs are used in the manufacturing of surfactants, plasticizers, and lubricants. hmdb.cachemistryviews.orgfoodb.ca The specific properties of this compound for these applications warrant further investigation.

Corrosion Inhibitors: Carboxylic acids have been studied as corrosion inhibitors for metals. electrochemsci.org DFT studies could help predict the potential of this compound and its derivatives for this application by modeling their interaction with metal surfaces. electrochemsci.orgresearchgate.net

Q & A

Basic Research Question: How can 2-octenedioic acid be synthesized and characterized for purity in experimental settings?

Methodological Answer:

Synthesis of this compound typically involves catalytic oxidation of unsaturated precursors or enzymatic pathways. To ensure purity, researchers should:

- Employ gas chromatography-mass spectrometry (GC-MS) or ultra-performance liquid chromatography (UPLC) for structural confirmation, referencing retention times and fragmentation patterns against standards .

- Quantify purity via nuclear magnetic resonance (NMR) spectroscopy, focusing on proton integration ratios and absence of extraneous peaks .

- Validate synthetic protocols using reproducibility checks across independent trials, with detailed experimental sections in publications (e.g., solvent systems, catalyst ratios) to enable replication .

Basic Research Question: What analytical techniques are optimal for detecting this compound in biological matrices?

Methodological Answer:

- Untargeted metabolomics platforms like UPLC-G2Si-HDMS are effective for detecting this compound in complex samples (e.g., urine, serum), with m/z values (±5 ppm deviation) cross-referenced against HMDB or KEGG databases .

- Isotope dilution assays improve quantification accuracy in targeted analyses, using stable isotope-labeled analogs (e.g., ¹³C-labeled this compound) as internal standards .